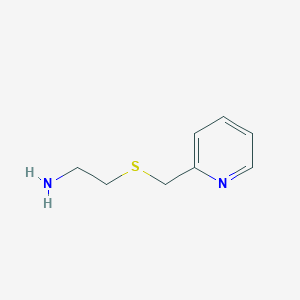

2-((2-Aminoethyl)thiomethyl)pyridine

Description

Background on Pyridine-Thioether-Amine Motifs in Chemical Research

The pyridine-thioether-amine structural motif represents a versatile tridentate ligand framework capable of coordinating with a wide array of transition metals. This motif combines three distinct functional groups, each contributing unique properties to the ligand's coordination behavior:

Pyridine (B92270) Ring : A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom possesses a lone pair of electrons in an sp²-hybridized orbital, making it a good σ-donor. The aromatic nature of the ring also allows for π-acceptor capabilities, which can stabilize metal centers in various oxidation states. wikipedia.orgnih.gov The rigid structure of the pyridine ring imparts conformational stability to the resulting metal complexes. acs.org

Thioether Group (-S-) : The sulfur atom in a thioether is a soft donor, according to Hard and Soft Acids and Bases (HSAB) theory. This makes it particularly effective at binding to softer metal ions like palladium(II), platinum(II), silver(I), and copper(I). nih.govresearchgate.net The thioether linkage often provides flexibility to the ligand backbone.

**Amine Group (-NH₂) **: The nitrogen atom of a primary amine is an sp³-hybridized, harder σ-donor compared to the pyridine nitrogen. It readily coordinates to a variety of transition metals, particularly first-row metals such as copper(II), nickel(II), and cobalt(II). amanote.comresearchgate.net

The combination of a hard amine, a borderline pyridine, and a soft thioether donor in one molecule allows these ligands to form stable complexes with a broad spectrum of metal ions. nih.gov This "N,S,N" arrangement typically leads to the formation of two stable five-membered chelate rings upon coordination to a metal center, a thermodynamically favorable arrangement known as the chelate effect. This versatility has made pyridine-thioether-amine ligands valuable scaffolds in the design of catalysts, materials, and therapeutic agents. tcu.edunih.gov

Significance of 2-((2-Aminoethyl)thiomethyl)pyridine in Contemporary Research

The specific compound This compound (CAS Number: 38585-75-0) embodies the pyridine-thioether-amine motif in a compact and flexible structure. globallabor.com.br While it is commercially available, detailed investigations into its specific coordination chemistry and applications are not widely reported in peer-reviewed literature. However, its structure suggests significant potential.

The molecule is designed to act as a classic tridentate "pincer" ligand. The arrangement of the pyridine nitrogen, the thioether sulfur, and the terminal amine nitrogen is ideal for facial coordination to an octahedral metal center or for occupying three sites in a square planar or square pyramidal geometry. The ethyl bridge between the sulfur and amine groups, along with the methylene (B1212753) bridge to the pyridine ring, ensures the formation of stable five-membered chelate rings upon metal binding. This structural design makes it an excellent candidate for fundamental studies in coordination chemistry and a promising building block for more complex molecular architectures.

Scope and Objectives of the Research Overview

This article provides a comprehensive overview of the chemical compound this compound. It will cover the fundamental aspects of the molecule based on established chemical principles and data from analogous systems, due to the scarcity of specific research on this exact compound. The following sections will detail:

Plausible Synthetic Routes : Common and effective methods for synthesizing this class of N,S,N-tridentate ligands.

Expected Spectroscopic and Structural Features : A description of the anticipated signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that would be used for its characterization.

Potential Coordination Chemistry : An analysis of its likely coordination modes with various metal ions and the expected structural features of the resulting complexes.

Prospective Applications : A discussion of potential uses in the fields of catalysis and materials science, based on research involving structurally similar ligands.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38585-75-0 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-(pyridin-2-ylmethylsulfanyl)ethanamine |

InChI |

InChI=1S/C8H12N2S/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,4,6-7,9H2 |

InChI Key |

HMFFIMXUXASOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CSCCN |

Origin of Product |

United States |

Coordination Chemistry of 2 2 Aminoethyl Thiomethyl Pyridine and Analogous Ligands

Ligand Design Principles for Pyridine-Thioether-Amine Systems

The design of ligands incorporating pyridine (B92270), thioether, and amine functionalities is driven by the desire to combine specific electronic and steric properties to control the coordination environment around a metal center. This control is crucial for applications ranging from catalysis to the development of new materials.

Role of Mixed Nitrogen and Sulfur Donor Atoms

The combination of nitrogen and sulfur donor atoms within a single ligand framework is a key design principle that imparts unique characteristics to the resulting metal complexes. researchgate.netnih.gov Nitrogen, typically from pyridine and amine groups, and sulfur, from a thioether linkage, present a "soft-hard" donor set. According to Hard and Soft Acids and Bases (HSAB) theory, harder nitrogen donors tend to bind preferentially to harder metal ions, while the softer sulfur donor has a higher affinity for softer metal ions. chemprob.org This duality allows these ligands to coordinate effectively with a broad spectrum of transition metals.

The presence of both N and S donors can lead to versatile coordination behavior and can be used to fine-tune the electronic properties of the metal center. nih.gov For instance, in single-atom catalysts, the dual coordination of cobalt with both nitrogen and sulfur has been shown to weaken the binding of reaction intermediates compared to coordination with nitrogen alone, thereby enhancing catalytic activity for the oxygen reduction reaction. nih.gov The thioether sulfur, being more polarizable than oxygen, is particularly effective at binding to softer, low-valent metals. chemprob.org This mixed-donor character is also crucial in biological systems and has been exploited in the design of synthetic antioxidants. researchgate.net

Pyridyl Pincer Ligand Architectures (e.g., SNSR)

Pincer ligands are a class of tridentate ligands that typically bind to a metal in a meridional fashion, enforcing a specific geometry and imparting high stability to the complex. Pyridyl-based pincer ligands, which feature a central pyridine ring flanked by two donor arms, are of significant interest. lew.ro

In the context of pyridine-thioether-amine systems, analogous structures often take the form of tridentate SNS or NSN ligands. A prime example is 2,6-bis(tert-butylthiomethyl)pyridine, an SNS pincer-type ligand. When reacted with various transition metal salts, it forms complexes where the ligand coordinates meridionally to the metal center via the pyridine nitrogen and the two thioether sulfur atoms. researchgate.net This coordination mode results in distorted pseudo-bipyramidal geometries for five-coordinate complexes of the type [M(L)X₂]. researchgate.net The rigidity of the pincer architecture, combined with the electronic properties of the N and S donors, provides a stable and well-defined coordination environment that can be tailored for specific catalytic applications or material properties.

Metal Complex Formation and Structural Characterization

The ligand 2-((2-Aminoethyl)thiomethyl)pyridine and its analogues are capable of forming stable complexes with a variety of transition metals, exhibiting diverse coordination modes and geometries. The characterization of these complexes often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Chelation Behavior and Diverse Coordination Modes with Transition Metals (e.g., Ru, Fe, Cu, Cd, Zn, Hg)

The flexible backbone of pyridine-thioether-amine ligands allows them to act as bidentate (N,N or N,S), tridentate (N,N,S), or even bridging ligands, leading to a rich structural chemistry.

Ruthenium (Ru): Ruthenium(II) readily forms stable, hexacoordinate octahedral complexes with pyridine-containing thioether ligands. sigmaaldrich.com For example, tetradentate pyridine-thioether ligands can occupy four coordination sites, with other ligands like bipyridine completing the octahedral geometry. sigmaaldrich.com

Iron (Fe): Iron(II) complexes with mixed N/S coordinating ligands have been synthesized and studied, particularly in the context of spin-crossover (SCO) behavior. inorgchemres.org The ligand field strength, which dictates the spin state of the iron center, can be tuned by varying the ratio of nitrogen to sulfur donors. For instance, replacing an N-donor with an S-donor can modify the transition temperature of an SCO complex. inorgchemres.org

Copper (Cu): Copper(II), being a borderline metal ion, forms stable complexes with ligands featuring both nitrogen and sulfur donors. researchgate.net Ligands similar to this compound, such as N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine, have been shown to form stable Cu(II) complexes with a square planar geometry at physiological pH. nih.gov

Cadmium (Cd) and Zinc (Zn): These d¹⁰ metals form complexes with N,S-donor Schiff bases, often resulting in tetrahedral geometries. researchgate.net With the tridentate SNS pincer ligand 2,6-bis(tert-butylthiomethyl)pyridine, zinc bromide forms a five-coordinate complex with a distorted pseudo-bipyramidal geometry. researchgate.net

Mercury (Hg): As a soft d¹⁰ metal ion, Hg(II) has a strong affinity for soft donors like sulfur and nitrogen. sigmaaldrich.com It can form a variety of coordination complexes, from mononuclear species to coordination polymers. sigmaaldrich.comnih.gov With ligands containing both pyridine and thioether groups, mercury typically coordinates to the nitrogen and/or sulfur atoms, leading to geometries such as distorted tetrahedral. nih.gov In some cases, the thioether sulfur may not coordinate, with the ligand bridging two metal centers through the pyridine nitrogens. nih.gov

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Ru(II) | Tetradentate Pyridine-Thioether | 6 | Octahedral | sigmaaldrich.com |

| Fe(II) | Mixed N/S coordinating ligands | Variable | Octahedral (High or Low Spin) | inorgchemres.org |

| Cu(II) | Pyridine-diamine | 4 | Square Planar | nih.gov |

| Zn(II) | Tridentate SNS Pincer | 5 | Distorted Pseudo-bipyramidal | researchgate.net |

| Hg(II) | Bis(pyridin-3-ylmethyl)sulfane | 4 | Distorted Tetrahedral | nih.gov |

Influence of Ancillary Ligands on Complex Geometry and Reactivity

Ancillary ligands, which are the other ligands in the metal's coordination sphere, play a critical role in determining the final geometry and reactivity of the complex. They can exert significant steric and electronic effects that influence the properties of the entire molecule. nih.gov

For example, in zinc polysulfido complexes, changing the ancillary ligand from the bidentate TMEDA to the tridentate PMDETA enhances the nucleophilicity of the sulfur ligands, leading to a more than 100-fold increase in reaction rate with an electrophile. This is attributed to the electronic effect of the third amine donor. Similarly, the choice of ancillary ligand can modulate the emission wavelength and photoluminescence quantum yield in luminescent iridium complexes without necessarily changing the coordination mode of the primary ligand. The steric bulk and electronic properties (basicity, π-acceptor capability) of ancillary ligands can distort the geometry of the complex, making the metal center more or less accessible to substrates and influencing catalytic activity. nih.gov

Stability of Metal Complexes and Factors Affecting Coordination

The stability of metal complexes formed with pyridine-thioether-amine ligands is governed by several factors, including the chelate effect, the nature of the metal ion, and the properties of the donor atoms. The formation of five- or six-membered chelate rings upon coordination of a multidentate ligand like this compound leads to a significant increase in thermodynamic stability compared to coordination with analogous monodentate ligands.

The stability of complexes with a given ligand often follows the Irving-Williams series for divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Copper(II) typically forms the most stable complexes due to the large ligand field stabilization energy associated with its d⁹ configuration. nih.govsigmaaldrich.com

Electronic Properties of Coordination Compounds

The electronic properties of coordination compounds containing this compound and its analogs are primarily dictated by the nature of the central metal ion, its coordination geometry, and the ligand field environment provided by the N,N,S donor set. These properties are typically investigated using electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements.

Electronic Absorption Spectroscopy

The UV-Vis spectra of these complexes provide valuable insights into the d-d electronic transitions of the metal center and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands.

In complexes with analogous tridentate Schiff base ligands, such as (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline (MPMA), which also features an N,N,S donor set, distinct electronic transitions are observed. The free MPMA ligand exhibits absorption bands characteristic of intra-ligand π → π* and n → π* transitions. Upon coordination to metal ions like Cu(II) and Co(II), these bands typically shift, confirming the coordination of the ligand to the metal center. rasayanjournal.co.in

For instance, copper(II) complexes with Schiff bases derived from the analogous 2-(2-aminoethyl)pyridine (B145717) ligand have been characterized by UV-Vis spectroscopy. nih.gov These spectra help in elucidating the geometry around the Cu(II) ion, which is often distorted tetrahedral or square pyramidal. nih.gov In a broader context, the UV-Vis spectra of various Cu(II) complexes with pyridine derivatives show intense bands in the UV region assigned to π–π* transitions of the pyridine ring and, in some cases, ligand-to-metal charge transfer (LMCT) bands in the visible region. unl.ptmdpi.com

For nickel(II) complexes in an octahedral environment, weak absorption bands corresponding to spin-allowed d-d transitions are expected. mdpi.comresearchgate.net For example, in analogous high-spin octahedral Ni(II) complexes, transitions such as ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) are typically observed. The energy of the lowest transition (³A₂g → ³T₂g) corresponds directly to the ligand field splitting parameter, Δo. mdpi.com

Cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to possess strongly distorted geometries, which is reflected in their electronic spectra. rsc.org For high-spin octahedral Co(II) complexes, three spin-allowed transitions are generally expected: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). researchgate.net

The table below summarizes typical electronic spectral data for complexes with analogous N,N,S and related pyridine-based ligands.

| Complex | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| [Co(MPMA)2] | Not Specified | - | Octahedral Geometry Suggested | rasayanjournal.co.in |

| [Cu(MPMA)2] | Not Specified | - | Octahedral Geometry Suggested | rasayanjournal.co.in |

| [Ni(ddpd)2]2+ | Not Specified | 521, 787 | 3A2 → 3T1, 3A2 → 3T2 | mdpi.com |

| [Ni(tpy)2]2+ | Not Specified | 541, 810 | 3A2 → 3T1, 3A2 → 3T2 | mdpi.com |

Magnetic Properties

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which helps in determining the oxidation state and the spin state (high-spin or low-spin) of the central metal ion. libretexts.org

For the analogous MPMA ligand, the Co(II) and Cu(II) complexes were found to be paramagnetic, consistent with the presence of unpaired electrons in an octahedral geometry. rasayanjournal.co.in The magnetic moment for a d⁷ Co(II) ion in a high-spin octahedral field is typically in the range of 4.1–5.2 B.M., while for a d⁹ Cu(II) ion, it is expected to be around 1.7–2.2 B.M.

Cobalt(II) complexes, in particular, can exhibit significant magnetic anisotropy depending on their coordination geometry, which can be tuned by the choice of ligands. rsc.org For instance, studies on cobalt(II) coordination polymers with different pyridine derivatives have shown that subtle changes in the ligand structure can switch the magnetic anisotropy from easy-plane to easy-axis. rsc.org Some cobalt(II) complexes with pyridine-based macrocycles have been found to behave as field-induced single-molecule magnets (SMMs).

Copper(II) complexes with pyridine derivatives often exhibit antiferromagnetic behavior, where magnetic moments are lower than the spin-only value and decrease with temperature. nih.gov This phenomenon arises from superexchange interactions between copper centers, often bridged by other ligands like halides or oxide ions. nih.gov

The following table presents representative magnetic moment data for complexes with analogous ligands.

| Complex | Magnetic Moment (μeff, B.M.) | Temperature (K) | Suggested Geometry/Property | Reference |

|---|---|---|---|---|

| [Co(MPMA)2] | - | Room | Paramagnetic | rasayanjournal.co.in |

| [Cu(MPMA)2] | - | Room | Paramagnetic | rasayanjournal.co.in |

| [Ni(tpy)2]2+ | 3.29 | 300 | Triplet ground state | mdpi.com |

| [Ni(ddpd)2]2+ | 3.21 | 300 | Triplet ground state | mdpi.com |

| [Cu2Cl4(etpy)4] | - | - | Antiferromagnetic | nih.gov |

Catalytic Applications of 2 2 Aminoethyl Thiomethyl Pyridine Derived Complexes

Homogeneous Catalysis Utilizing Pyridine-Thioether Ligands

Complexes derived from 2-((2-Aminoethyl)thiomethyl)pyridine and related pyridine-thioether ligands are particularly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high activity and selectivity under mild reaction conditions. The multidentate nature of these ligands helps to create stable yet reactive metal centers, which are essential for efficient catalytic turnovers.

Transfer Hydrogenation Reactions

Ruthenium complexes incorporating pyridine-thioether pincer ligands, such as those analogous to derivatives of this compound, have demonstrated remarkable activity in the transfer hydrogenation of ketones. acs.orgcmu.edu This reaction, which typically uses isopropanol (B130326) as a hydrogen source, is a crucial method for the synthesis of secondary alcohols.

In a notable study, ruthenium complexes of the 2,6-bis(tert-butylthiomethyl)pyridine (a related SNS pincer ligand) were examined as catalysts for the transfer hydrogenation of acetophenone. The nature of the co-ligands on the ruthenium center was found to have a significant impact on catalytic activity. A particularly high turnover frequency (TOF) of approximately 87,000 h⁻¹ was achieved with the complex Ru(SNStBu)Cl₂(MeCN). acs.org This high activity highlights the potential of pyridine-thioether ligands in designing highly efficient catalysts for reduction reactions.

Table 1: Catalytic Activity of Ruthenium SNS Complexes in the Transfer Hydrogenation of Acetophenone acs.org

| Catalyst | Catalyst Loading (mol %) | Time | Conversion (%) | TOF (h⁻¹) at 50% conversion |

|---|---|---|---|---|

| Ru(SNStBu)Cl₂(PPh₃) | 1.0 | ~30 min | ~95 | Not reported |

| [Ru(SNStBu)Cl(MeCN)(PPh₃)]BPh₄ | 1.0 | ~15 min | ~98 | Not reported |

| Ru(SNStBu)(MeCN)₂(PPh₃)₂ | 1.0 | > 24 h | ~10 | Not reported |

| Ru(SNStBu)Cl₂(MeCN) | 0.1 | 90 s | ~95 | ~87,000 |

The data indicates that less sterically encumbered complexes with more labile co-ligands, such as acetonitrile (B52724), exhibit significantly higher catalytic activity. acs.org

Alcohol Oxidation Catalysis

While direct examples utilizing this compound for alcohol oxidation are not extensively documented, related copper and ruthenium complexes with pyridine-containing ligands are well-established catalysts for the aerobic oxidation of alcohols. rsc.orgnih.govnih.gov These reactions are of great interest for the synthesis of aldehydes and ketones from readily available starting materials, using environmentally benign oxidants like molecular oxygen.

For instance, copper complexes bearing bidentate redox-active ligands have been shown to catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) at room temperature. nih.govnih.gov The catalytic performance is often linked to the ability of the ligand to stabilize different oxidation states of the copper center. Ruthenium carbonyl complexes with pyridine-alkoxide ligands have also been reported to be highly active for the oxidation of a wide range of primary and secondary alcohols in the presence of co-oxidants. nih.gov The principles governing these systems, particularly the role of the pyridine (B92270) moiety in modulating the electronic properties of the metal center, are applicable to complexes of this compound.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Copper complexes are the most commonly used catalysts for ATRP, and the choice of ligand is crucial for controlling the polymerization process. Pyridine-containing ligands are frequently employed due to their ability to tune the redox potential of the copper center, which governs the equilibrium between active and dormant polymer chains. cmu.educmu.edunih.gov

Asymmetric Transformations (e.g., Allylic Alkylation)

The development of chiral ligands for asymmetric catalysis is a major focus of modern synthetic chemistry. Chiral pyridine-thioether ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation (AAA), a key carbon-carbon bond-forming reaction. acs.orgnih.gov These reactions allow for the enantioselective synthesis of a wide range of valuable chiral molecules.

For example, palladium complexes of chiral pyridine-thioether ligands derived from (R)-(-)-fenchone have been shown to be effective in the allylic alkylation of 1,3-diphenylprop-2-enyl acetate, achieving enantiomeric excesses (ee) of up to 98%. nih.gov The nature of the thioether substituent was found to influence the enantioselectivity, with benzyl thioethers providing the best results.

Table 2: Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation with Chiral Pyridine-Thioether Ligands nih.gov

| Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (-)-9e (benzyl thioether) | CH₂Cl₂ | rt | 96 | 92 |

| (-)-9e (benzyl thioether) | CH₃CN | rt | 95 | 95 |

| (-)-9e (benzyl thioether) | CH₃CN | 0 | 96 | 98 |

| (+)-9e (benzyl thioether) | CH₃CN | 0 | 95 | 98 |

These results demonstrate that the chiral environment created by the pyridine-thioether ligand around the palladium center can effectively control the stereochemical outcome of the reaction.

Catalyst Design and Optimization Strategies for Enhanced Activity and Selectivity

The catalytic performance of metal complexes derived from pyridine-thioether ligands can be significantly enhanced through rational design and optimization strategies. Key parameters that can be tuned include the steric and electronic properties of the ligand, the choice of metal center, and the nature of the co-ligands.

For instance, in the case of ruthenium-catalyzed transfer hydrogenation, the introduction of bulky substituents on the thioether donors, such as tert-butyl groups, can influence the stability and reactivity of the complex. acs.org Furthermore, the replacement of strongly coordinating co-ligands like triphenylphosphine (B44618) with more labile ones like acetonitrile has been shown to dramatically increase the catalytic activity by facilitating substrate coordination. acs.org

In asymmetric catalysis, the design of the chiral backbone of the ligand is paramount. The rigidity of the ligand scaffold and the placement of chiral centers relative to the metal's coordination sphere are critical for achieving high enantioselectivity. nih.govcmu.edu The modular synthesis of many pyridine-containing ligands allows for the systematic variation of these features to optimize catalyst performance for a specific transformation. cmu.edu

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for its rational optimization and the development of new, more efficient catalysts. For transfer hydrogenation catalyzed by ruthenium-pincer complexes, a widely accepted mechanism involves several key steps. acs.orgnih.gov The catalytic cycle typically begins with the formation of a ruthenium-alkoxide species from the reaction of the catalyst with the alcohol (e.g., isopropanol) in the presence of a base. This is followed by β-hydride elimination to generate a ruthenium-hydride intermediate and a molecule of acetone. The substrate (e.g., a ketone) then coordinates to the ruthenium-hydride, and subsequent hydride transfer from the metal to the carbonyl carbon and proton transfer from the ligand or solvent regenerates the catalyst and produces the alcohol product. acs.orgnih.gov The hemilability of the thioether arms of the pincer ligand can play a crucial role in this cycle by creating a vacant coordination site for the substrate. cmu.edu

In copper-catalyzed ATRP, the mechanism involves a reversible redox process between a Cu(I) activator and a Cu(II) deactivator. nih.govresearchgate.net The Cu(I) complex reacts with an alkyl halide initiator to generate a radical and the Cu(II)-halide complex. The radical then propagates by adding to monomer units. The control over the polymerization is achieved by the reversible deactivation of the propagating radical by the Cu(II) complex, which reforms the dormant alkyl halide species. The ligand plays a critical role in tuning the redox potential of the Cu(I)/Cu(II) couple and, thus, the position of the ATRP equilibrium. cmu.eduflinders.edu.au

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of individual atoms within a molecule. For 2-((2-Aminoethyl)thiomethyl)pyridine, a combination of proton (¹H), carbon-13 (¹³C), and, for its substituted analogues, fluorine-19 (¹⁹F) NMR, along with variable-temperature studies, offers a comprehensive understanding of its structure and dynamic behavior in solution.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the aminoethylthiomethyl side chain. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons adjacent to the sulfur atom and the pyridine ring (py-CH₂-S) would likely resonate at a different chemical shift compared to the methylene protons of the ethylamine (B1201723) moiety (-S-CH₂-CH₂-NH₂). The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.4-8.6 | Doublet |

| Pyridine H-3, H-4, H-5 | ~7.0-7.8 | Multiplet |

| py-CH ₂-S | ~3.8-4.0 | Singlet |

| S-CH ₂-CH₂-NH₂ | ~2.8-3.0 | Triplet |

| S-CH₂-CH ₂-NH₂ | ~2.7-2.9 | Triplet |

| NH ₂ | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The pyridine ring carbons would exhibit signals in the aromatic region (δ 120-160 ppm). The carbon atoms of the side chain (py-CH₂-S, -S-CH₂-, -CH₂-NH₂) would appear in the aliphatic region, with their specific chemical shifts influenced by the electronegativity of the neighboring atoms (S and N).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158-162 |

| Pyridine C-6 | ~148-150 |

| Pyridine C-4 | ~135-138 |

| Pyridine C-3, C-5 | ~120-125 |

| py-C H₂-S | ~35-40 |

| S-C H₂-CH₂-NH₂ | ~33-38 |

| S-CH₂-C H₂-NH₂ | ~40-45 |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

While no specific studies on fluorinated analogues of this compound were identified, ¹⁹F NMR is a powerful technique for characterizing such derivatives. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment. Introducing a fluorine substituent onto the pyridine ring would provide a sensitive probe for studying ligand-metal interactions or conformational changes, as the ¹⁹F chemical shift would be significantly affected by these events.

Solution-state variable-temperature (VT) NMR studies are instrumental in investigating dynamic processes such as conformational changes or fluxional behavior in molecules. For this compound, VT-NMR could be employed to study the rotation around the C-S and C-N bonds in the side chain. In metal complexes of this ligand, VT-NMR can provide valuable information on the lability of the ligand and exchange processes occurring in solution. Such studies on related pyridine-containing ligands have revealed the existence of different isomers in solution and have been used to determine the thermodynamic parameters of these dynamic equilibria. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. pnnl.gov It is frequently employed to predict a wide range of molecular properties. However, no specific DFT studies have been published for 2-((2-Aminoethyl)thiomethyl)pyridine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. elsevier.com For flexible molecules like this compound, conformational analysis is performed to identify the most stable three-dimensional shapes (conformers). Despite the importance of this analysis, specific optimized coordinates, bond lengths, or bond angles for this compound derived from DFT calculations are not available in the reviewed literature.

Electronic Structure Analysis and Molecular Descriptors

This analysis provides insight into the distribution of electrons within the molecule and is used to calculate various molecular descriptors that predict chemical behavior. There are currently no published studies detailing the electronic structure or specific quantum chemical descriptors for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energies of the HOMO and LUMO, and the resulting energy gap, are critical indicators of a molecule's kinetic stability and reactivity. A search for this analysis on this compound yielded no specific results, and therefore, no data on its HOMO-LUMO energies or energy gap can be presented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and intramolecular interactions. It provides a detailed picture of the bonding within a molecule by studying the interactions between filled donor and empty acceptor orbitals. No NBO analysis has been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how a molecule will interact with other chemical species. No MEP maps for this compound have been published.

Non-Linear Optical (NLO) Properties

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and materials science. The investigation of properties such as polarizability and hyperpolarizability requires specific computational studies, which have not been conducted or published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra.

A TD-DFT analysis of this compound would involve calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. These calculations also yield oscillator strengths, which are proportional to the intensity of the corresponding absorption bands in the experimental spectrum. By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as n → π, π → π, or other types of excitations. This provides a deeper understanding of how the molecule interacts with light.

Hypothetical TD-DFT Data for this compound:

A hypothetical TD-DFT calculation could yield the following data, which would typically be presented in a table format.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.50 | 275 | 0.02 | HOMO-1 -> LUMO (n -> π) |

| S2 | 4.95 | 250 | 0.15 | HOMO -> LUMO (π -> π) |

| S3 | 5.40 | 230 | 0.08 | HOMO -> LUMO+1 (π -> π*) |

Note: This table is illustrative and not based on actual published data.

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its structural stability and conformational flexibility.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase) over a period of time, researchers can observe how it folds, rotates, and interacts with its surroundings. This is particularly useful for understanding the range of accessible conformations and the energetic barriers between them. Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions (RDFs) to characterize interactions with solvent molecules.

Potential Findings from MD Simulations:

An MD simulation of this compound could reveal:

The preferred conformations of the ethylamino and thiomethyl side chains.

The stability of intramolecular hydrogen bonds.

The dynamics of the molecule in different solvent environments.

Energy Decomposition Analysis (EDA) and EDA-NOCV for Bonding Characterization

Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. The EDA-NOCV (Natural Orbitals for Chemical Valence) method further refines this by providing a detailed picture of the orbital contributions to chemical bonds.

Illustrative EDA-NOCV Results for a Hypothetical Complex:

| Energy Component | Value (kcal/mol) |

| Electrostatic Interaction | -25.5 |

| Pauli Repulsion | 40.2 |

| Orbital Interaction | -30.8 |

| Total Interaction Energy | -16.1 |

Note: This table is for illustrative purposes only.

Solvent Effects on Spectroscopic and Reactivity Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational methods, often in conjunction with TD-DFT, can be used to model these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium.

By performing calculations in different simulated solvents, it is possible to predict how the absorption spectrum of this compound might shift (solvatochromism). For example, a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) in the absorption maxima can be correlated with the polarity of the solvent. These studies can also provide insights into how the solvent affects the molecule's reactivity by stabilizing or destabilizing reactants, transition states, and products.

Expected Trends in Solvent Effects:

Spectroscopic Properties: An increase in solvent polarity could lead to a red shift in the π → π* transitions if the excited state is more polar than the ground state.

Reactivity: Solvents capable of hydrogen bonding could influence the reactivity of the amino group, potentially by stabilizing charged intermediates.

Molecular Mechanism Studies of Biological Interactions

In Silico Molecular Docking Simulations

No molecular docking studies for "2-((2-Aminoethyl)thiomethyl)pyridine" have been reported. Consequently, information regarding its predicted binding modes, key interacting amino acid residues, and the nature of its non-covalent interactions is unavailable.

There are no published studies predicting the binding modes of this specific compound with any biomolecules.

Without docking studies, the key amino acid residues that might interact with this compound remain unidentified.

The specific non-covalent interactions, such as hydrogen bonds or pi-pi stacking, between "this compound" and biological targets have not been characterized.

Exploration of Potential Molecular Targets and Mechanisms of Action

There is no available research exploring the effects of "this compound" on the specified molecular targets.

No studies have been published detailing the inhibitory activity of "this compound" against Acetylcholinesterase, Ribonucleotide Reductase, or Topoisomerase II.

The potential agonistic or antagonistic activity of this compound at the Histamine (B1213489) H1 receptor has not been investigated in published literature.

DNA Binding Interactions

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of study in medicinal chemistry, as it can lead to the modulation of cellular processes and the development of therapeutic agents. While direct experimental studies on the DNA binding of this compound are not extensively documented in the cited literature, the potential for such interactions can be inferred from studies on structurally related pyridine (B92270) derivatives. These compounds have been shown to interact with DNA through various binding modes, including intercalation and groove binding. mdpi.comnih.gov

Computational and spectroscopic techniques are pivotal in elucidating these interactions. Molecular docking, for instance, is a computational method used to predict the binding affinity and orientation of a ligand to a macromolecular target such as DNA. cmjpublishers.comresearchgate.net Spectroscopic methods, including UV-visible absorption titration and circular dichroism, provide experimental evidence of these interactions and can help determine the binding mode and strength. mdpi.com

Studies on various pyridine-containing compounds have demonstrated their ability to bind to DNA. For example, certain 4,6-dihydrazone pyrimidine derivatives that include a pyridine moiety have been shown to interact with DNA via a combination of groove binding and partial intercalation. mdpi.com Similarly, palladium(II) complexes of Schiff bases derived from pyridine have been observed to bind with the guanine base pairs of calf thymus DNA (CT-DNA) through an intercalative mode. nih.gov The binding affinity of these related compounds to DNA underscores the potential for this compound to engage in similar interactions, likely influenced by its flexible side chain and the aromatic pyridine ring. The primary amine group could also contribute to electrostatic interactions with the negatively charged phosphate backbone of DNA.

Table 1: DNA Binding Characteristics of Related Pyridine Derivatives

| Compound Class | Method(s) of Study | Observed Binding Mode(s) | Key Findings |

|---|---|---|---|

| 4,6-Dihydrazone Pyrimidine Derivatives | UV/Vis, CD Spectroscopy, Molecular Docking | Groove Binding and Partial Intercalation | Compounds were found to insert into the DNA base pairs, with the pyridine ring extending into the grooves. mdpi.com |

| Palladium(II) Complexes of Pyridine Schiff Bases | Absorption Spectra, Cyclic Voltammetry | Intercalation | Complexes showed hypochromic and bathochromic shifts, indicative of binding with guanine bases of CT-DNA. nih.gov |

| Thiazolo[5,4-b]pyridine Derivatives | UV-Vis Absorption Titration, Viscosity Measurements, Molecular Docking | Intercalation | Compounds exhibited strong binding to CT-DNA, suggesting an intercalative mode of interaction. researchgate.net |

Interactions with Viral Proteins (e.g., SARS-CoV-2 proteins)

The COVID-19 pandemic spurred intensive research into identifying small molecules capable of inhibiting the function of key severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. Pyridine derivatives have emerged as a class of compounds with significant potential in this area. nih.govmdpi.com While direct experimental data for this compound is limited, molecular docking and computational studies on other pyridine-containing molecules provide insights into their potential antiviral mechanisms, particularly against SARS-CoV-2.

Key viral targets for small molecule inhibitors include the main protease (Mpro or 3CLpro), which is essential for viral replication, and the spike (S) glycoprotein, which mediates viral entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.gov

Molecular docking studies have shown that pyridine derivatives can fit into the active sites of these viral proteins, forming stable interactions. For example, the catalytic dyad of 3CLpro, consisting of Cys145 and His41, is a common target. Some pyridine-N-oxide compounds have demonstrated the potential to inhibit this protease. mdpi.com The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. The pyridine ring itself can participate in π-π stacking interactions, further enhancing binding affinity. mdpi.com

Given the structural features of this compound, including a flexible thioether linkage and a terminal amino group, it is plausible that this compound could also dock within the binding pockets of SARS-CoV-2 proteins. The nitrogen atom of the pyridine ring and the terminal amino group can act as hydrogen bond acceptors and donors, respectively, which are crucial for molecular recognition.

Table 2: Summary of Molecular Docking Studies of Pyridine Derivatives with SARS-CoV-2 Proteins

| Pyridine Derivative Class | Viral Protein Target | Key Interactions Observed | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| General Pyridine Derivatives | Main Protease (3CLpro), Spike Glycoprotein, RNA-dependent RNA polymerase (RdRp), Nsp15 Endoribonuclease | Hydrogen bonding, hydrophobic interactions | Terpyridine showed the highest inhibitory potential with -8.8 kcal/mol against all four targets. nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating these relationships. nih.govmdpi.comresearchgate.net For pyridine derivatives, SAR studies have been crucial in identifying the structural features that govern their therapeutic effects, including antiviral and antiproliferative activities. nih.govmdpi.com

For a molecule like this compound, an SAR study would involve systematically modifying its three main components: the pyridine ring, the thioether linkage, and the aminoethyl side chain.

The Pyridine Ring: The position and nature of substituents on the pyridine ring are known to significantly influence biological activity. mdpi.com For instance, the introduction of electron-donating groups (e.g., -OCH3, -OH) or electron-withdrawing groups (e.g., halogens) can alter the electronic properties of the ring, affecting its ability to form hydrogen bonds or engage in π-stacking interactions with biological targets. nih.govmdpi.com The nitrogen atom in the pyridine ring is a key feature, contributing to its basicity and ability to form hydrogen bonds, which can improve water solubility and interaction with protein targets. nih.gov

The Thioether Linkage: The sulfur atom and the length of the methylene (B1212753) bridge provide flexibility to the molecule. This flexibility can allow the molecule to adopt an optimal conformation to fit within a binding site. Modifications, such as replacing the sulfur with an oxygen or nitrogen atom or altering the length of the alkyl chain, would likely have a significant impact on the compound's binding affinity and selectivity.

The Aminoethyl Side Chain: The terminal primary amino group is a key functional group that is typically protonated at physiological pH. This positive charge can facilitate strong electrostatic interactions with negatively charged residues in a protein's active site or with the phosphate backbone of DNA. Altering the length of the ethyl chain or substituting the primary amine with secondary or tertiary amines would modulate the compound's basicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Computational tools can predict how these structural modifications would affect the molecule's interaction with a target. Molecular docking can be used to visualize the binding mode of different analogues, while QSAR models can establish a mathematical relationship between chemical structure and biological activity, guiding the synthesis of more potent compounds. researchgate.net

Role in Medicinal Chemistry and Ligand/pharmacophore Design

Pyridine (B92270) as a Privileged Scaffold and Pharmacophore in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govrsc.org This designation is attributed to its frequent appearance in the structures of bioactive compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. nih.govrsc.org Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and is found in over 7,000 drug molecules of medicinal importance. nih.govrsc.org Its prevalence is highlighted by the fact that between 2014 and 2023, 54 pyridine-containing drugs were approved by the US Food and Drug Administration (FDA). rsc.org

The utility of the pyridine scaffold in drug discovery is due to several key physicochemical properties:

Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, allowing it to act as a hydrogen bond acceptor, which is crucial for binding to biological receptors like enzymes and proteins. nih.gov

Solubility and Bioavailability: As a polar and ionizable aromatic molecule, the pyridine moiety can enhance the water solubility and bioavailability of less soluble compounds. nih.gov

Metabolic Stability: The incorporation of a pyridine ring can improve the metabolic stability of a drug candidate. For instance, replacing a phenyl ring with a pyridine ring in certain nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors resulted in a 160-fold improvement in metabolic stability. nih.govnih.gov

Versatility for Modification: The pyridine ring can be readily functionalized at various positions, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. nih.gov

Binding and Potency: The pyridine nucleus can significantly enhance the binding affinity and potency of a molecule. In one study, the substitution of a phenyl ring with a pyridine ring in a series of Cdc7 inhibitors led to a more than 500-fold increase in biological potency. nih.govnih.gov

The pyridine motif is a key pharmacophore in a multitude of commercially available drugs across various therapeutic areas. rsc.orgnih.gov This demonstrates the scaffold's versatility in interacting with diverse biological targets. wisdomlib.orgresearchgate.net

| Drug Name | Therapeutic Area | Role of Pyridine Scaffold |

|---|---|---|

| Isoniazid | Antitubercular | Essential for antimycobacterial activity. nih.govnih.gov |

| Abiraterone | Anticancer (Prostate Cancer) | Binds to the active site of CYP17A1 enzyme. nih.govnih.gov |

| Omeprazole | Antiulcer | Part of the proton pump inhibitor pharmacophore. nih.govresearchgate.net |

| Tacrine | Anti-Alzheimer's | Acts as an acetylcholinesterase inhibitor. nih.govnih.gov |

| Imatinib | Anticancer (Leukemia) | Key component for binding to the target kinase. rsc.org |

| Delavirdine | Antiviral (HIV/AIDS) | Part of the non-nucleoside reverse transcriptase inhibitor structure. nih.gov |

Design Principles for Pyridine-Thioether-Amine Based Therapeutics

The design of therapeutic agents based on the pyridine-thioether-amine scaffold, such as 2-((2-Aminoethyl)thiomethyl)pyridine, involves leveraging the distinct properties of each component to achieve desired biological activity and pharmacokinetic profiles.

Pyridine Core as an Anchor: The pyridine ring often serves as the primary anchoring point to the biological target. Its ability to form hydrogen bonds and participate in π-stacking interactions makes it an effective group for engaging with amino acid residues in a protein's active site. nih.gov In many kinase inhibitors, for example, a 2-aminopyridine (B139424) moiety is a common feature that binds to the hinge region of the kinase. nih.govacs.org

Thioether Linker for Flexibility and Interaction: The thioether group (-S-) provides a flexible linker between the rigid pyridine core and the terminal amine. This flexibility allows the molecule to adopt various conformations, which can be crucial for optimal binding to the target. mdpi.com Thioethers are also known to be sites for metabolic oxidation to sulfoxides and sulfones, which can be a strategy for modulating the compound's properties. mdpi.com Furthermore, the sulfur atom itself can participate in interactions with biological targets.

Terminal Amino Group for Key Interactions and Solubility: The primary amino group (-NH2) is a key functional group that can act as a hydrogen bond donor. nih.gov It is often protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+). This positive charge can form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the target protein, significantly enhancing binding affinity. This charged group also generally improves the aqueous solubility of the molecule.

The combination of these three motifs—an aromatic hydrogen bond acceptor (pyridine), a flexible linker (thioether), and a basic, hydrogen-bonding terminus (amine)—creates a versatile pharmacophore. This arrangement allows for a three-point interaction with a receptor, a common strategy in rational drug design to achieve high affinity and selectivity. The design of such molecules often involves a step-by-step structural optimization process to find the ideal combination of these features for a specific biological target. mdpi.com

Structure-Activity Relationship (SAR) Studies and Molecular Modeling in Ligand Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For pyridine-thioether-amine based ligands, SAR studies systematically explore how modifications to each part of the molecule affect its potency, selectivity, and pharmacokinetic properties. researchgate.net

Key areas of investigation in SAR for this scaffold include:

Substitution on the Pyridine Ring: Adding various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) to different positions of the pyridine ring can modulate its electronic properties and steric profile. This can influence binding affinity and selectivity. For example, in the development of inhibitors for the human vaccinia-related kinases (VRK1 and VRK2), the introduction of a methyl group onto the pyridine scaffold markedly improved selectivity. acs.org

Nature of the Linker: The length and composition of the chain connecting the pyridine and the amine are critical. SAR studies would investigate varying the length of the ethylthio chain to determine the optimal distance between the pyridine and amine for target engagement. Replacing the thioether with other linkers (e.g., ether, amide) would also be a key part of an SAR campaign to probe the importance of the sulfur atom.

Modification of the Amino Group: The basicity and steric bulk around the amino group can be altered. Converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic structure like a pyrrolidine, can have profound effects on binding, selectivity, and properties like cell permeability. nih.gov

Molecular modeling plays a crucial role in rationalizing SAR data and guiding the design of new, improved ligands. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. acs.org For a pyridine-thioether-amine compound, docking studies can visualize how the pyridine ring interacts with the hinge region of a kinase, how the flexible linker positions the terminal amine, and how the amine forms hydrogen bonds or salt bridges with specific residues. nih.gov This provides a structural basis for observed SAR.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For this class of compounds, a typical pharmacophore might consist of a hydrogen bond acceptor feature (pyridine nitrogen), a hydrophobic/aromatic feature (pyridine ring), and a positive ionizable feature (amino group), all separated by specific distances. tandfonline.com This model can then be used to screen virtual libraries for new compounds with the potential for similar activity.

For instance, in the design of Pim-1 kinase inhibitors, molecular docking was used to understand the binding efficiency of newly synthesized 3-cyanopyridine (B1664610) derivatives, comparing their binding modes to known inhibitors. acs.org Such studies are invaluable for making informed decisions in the iterative process of ligand design and optimization. nih.gov

Strategies for Enhancing Ligand Properties for Biological Relevance

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to make it a viable drug candidate. danaher.com For ligands based on the this compound scaffold, several strategies can be employed to enhance their biological relevance.

Modulating Lipophilicity and Solubility: The balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility) is crucial. The inherent properties of the pyridine ring can be fine-tuned through substitution. nih.gov The basic amino group contributes to water solubility, but excessive lipophilicity in other parts of the molecule may need to be addressed, for example, by introducing polar groups.

The pyridine ring itself can be a bioisostere for a benzene ring, often introduced to improve solubility or add a hydrogen bond acceptor. mdpi.com

Conversely, if the pyridine nitrogen is problematic (e.g., causing toxicity or poor pharmacokinetics), it might be replaced. For example, a C-CN unit (benzonitrile) can sometimes mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

In another example, 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully used as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) ring system in a GABAA receptor modulator. nih.gov

Structure-Based Design for Selectivity: To minimize off-target effects, enhancing selectivity is paramount. By using molecular modeling and detailed structural information of the target and related off-targets, modifications can be designed to exploit subtle differences in their binding pockets, thereby improving the ligand's selectivity for the intended biological target. nih.gov For example, optimizing the length and branching of the side chain can introduce steric hindrance that prevents binding to smaller off-target pockets while maintaining affinity for the larger target active site.

Through the iterative application of these strategies, a lead compound featuring the pyridine-thioether-amine scaffold can be optimized to possess the desired potency, selectivity, and drug-like properties necessary for a successful therapeutic agent. gazi.edu.tr

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Pathways

The future synthesis of 2-((2-Aminoethyl)thiomethyl)pyridine and its derivatives is poised to benefit from modern organic chemistry methodologies that prioritize efficiency, sustainability, and diversity. Current research into the synthesis of related pyridine (B92270) compounds points toward several promising avenues.

One key area of development is the creation of more efficient, one-pot multicomponent reactions. nih.govnih.gov Such strategies could allow for the assembly of the core structure from simple, readily available starting materials in a single step, reducing waste and simplifying purification processes. google.com For instance, adapting methods used for other pyridine-thioethers could provide a more direct route to the target molecule. researchgate.netmdpi.com Research into the nucleophilic substitution reactions on activated pyridinium (B92312) salts has shown success in forming pyridine-thioether bonds under mild conditions, a technique that could be optimized for this specific compound. researchgate.net

Furthermore, the principles of green chemistry are increasingly influential. Future synthetic protocols will likely explore the use of biomass-derived starting materials and environmentally benign solvents to reduce the ecological footprint of the synthesis. numberanalytics.com The development of catalytic systems, potentially using earth-abundant metals, for the key bond-forming steps will also be a priority. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Precursors/Methods |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Reactions involving p-formylphenyl-4-toluenesulfonate or similar building blocks. nih.gov |

| Nucleophilic Substitution | Mild reaction conditions, high selectivity. researchgate.net | Using activated pyridinium salts with appropriate sulfur nucleophiles. researchgate.net |

| Green Chemistry Approaches | Sustainability, reduced environmental impact. numberanalytics.com | Utilization of biomass-derived feedstocks and non-toxic solvents. numberanalytics.com |

Advanced Applications in Asymmetric Catalysis and Materials Science

The structural features of this compound make it a compelling candidate for advanced applications in both asymmetric catalysis and materials science.

Asymmetric Catalysis: Chiral pyridine-containing ligands are cornerstones of asymmetric catalysis, used to create enantiomerically pure compounds essential for the pharmaceutical industry. rsc.orgresearchgate.netacs.orghkbu.edu.hk The nitrogen atom of the pyridine ring, combined with the other donor atoms (nitrogen and sulfur) in this compound, allows it to act as a multidentate ligand for various transition metals. By introducing chirality into the molecule's backbone, novel catalysts could be developed. These new chiral ligands could find applications in a range of reactions, including asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. acs.orgresearchgate.net The development of chiral pyridine N-oxides has also proven to be a valuable strategy in creating useful ligands, a modification that could be explored for this scaffold. researchgate.netmdpi.com

Potential Catalytic Applications:

Asymmetric Hydrogenation: Creating chiral alcohols from ketones. researchgate.net

Enantioselective C-H Borylation: Introducing boron with high stereocontrol. acs.org

Quaternary Carbon Synthesis: Catalyzing reactions to form complex, sterically hindered centers. nih.gov

Materials Science: In materials science, pyridine derivatives are used in functional nanomaterials and polymers. nih.gov A close structural analog, 2-(2-Aminoethyl)pyridine (B145717), has been successfully incorporated into hybrid lead iodide perovskite materials, which are of interest for solar energy applications. nih.gov The introduction of a thioether linkage, as found in this compound, could modulate the electronic and structural properties of such materials. The sulfur atom could provide an additional coordination site for metal ions or influence the intermolecular packing in the solid state, potentially leading to materials with novel photophysical or conductive properties. Theoretical investigations into pyridine derivatives have also highlighted their potential as high-energy materials, suggesting another possible, albeit specialized, research direction. researchgate.net

Multi-Targeted Ligand Design and High-Throughput Computational Screening

The paradigm of "one molecule, one target" in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. benthamscience.com This has led to the rise of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. nih.govnih.govresearchgate.netnih.govnih.govmdpi.commdpi.com The this compound scaffold, with its distinct pyridine, amine, and thioether moieties, is an excellent candidate for MTDL design. Each functional group can be systematically modified to optimize interactions with different biological targets.

To explore the vast chemical space of possible derivatives, high-throughput computational screening is an indispensable tool. nih.govnih.gov These in silico methods can rapidly evaluate large virtual libraries of compounds against multiple protein targets. nih.gov

Computational Workflow for MTDL Discovery:

Library Generation: Create a virtual library of derivatives by modifying the core this compound scaffold.

Target Selection: Identify multiple disease-relevant protein targets.

Molecular Docking: Computationally predict the binding affinity and mode of each compound to each target. nih.gov

Filtering & Scoring: Use scoring functions and filters (e.g., for drug-like properties) to rank the most promising candidates.

Experimental Validation: Synthesize and test the top-ranked virtual hits in biological assays.

This computational approach significantly accelerates the initial phases of drug discovery, allowing researchers to focus experimental efforts on the most promising molecules. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Synthesis Optimization: ML algorithms can be trained on vast reaction databases to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation. beilstein-journals.orgsaiwa.ai This can drastically reduce the amount of time and resources spent on experimental optimization. researchgate.netchemcopilot.com For a molecule like this compound, an ML model could suggest the most efficient synthetic route or fine-tune the reaction parameters to maximize yield and purity. beilstein-journals.org

Compound Discovery: In drug discovery, AI and ML are used for a multitude of tasks, including identifying new biological targets, predicting the activity and toxicity of molecules, and designing novel compounds from scratch (de novo design). nih.govmdpi.commdpi.com Generative AI models, for instance, can be trained to create new molecular structures that are predicted to have high affinity for a specific biological target. nih.gov By applying these techniques to the this compound scaffold, researchers could rapidly generate and evaluate new derivatives with tailored properties for specific therapeutic applications. nih.gov

| AI/ML Application | Specific Task for this compound | Potential Outcome |

| Reaction Optimization | Predict optimal solvent, base, and temperature for synthesis. beilstein-journals.org | Increased yield, reduced reaction time, and lower cost. |

| Virtual Screening | Predict binding affinity of derivatives to a panel of protein targets. mdpi.com | Rapid identification of potential multi-target drug candidates. |

| De Novo Design | Generate novel derivatives with optimized properties (e.g., potency, solubility). mdpi.com | Discovery of novel therapeutic agents with improved efficacy. |

| Property Prediction | Forecast ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov | Early deselection of compounds likely to fail in later development stages. |

As these future research avenues are explored, this compound and its derivatives may unlock new solutions in medicine, materials, and catalysis, driven by the convergence of innovative synthesis, advanced applications, and powerful computational tools.

Q & A

Basic: What are the optimal synthetic routes for 2-((2-Aminoethyl)thiomethyl)pyridine, and how can reaction efficiency be validated?

Answer:

The synthesis typically involves nucleophilic substitution or thiol-ene coupling, leveraging the reactivity of the thiol group. For example, reacting 2-chloromethylpyridine with 2-aminoethanethiol under basic conditions (e.g., NaOH in ethanol) can yield the target compound. Purification via silica gel chromatography or recrystallization is recommended to isolate the product. Validation methods include:

- NMR spectroscopy (1H/13C) to confirm structural integrity (e.g., shifts for -CH2-S- and pyridine protons) .

- GC-MS or HPLC to assess purity (>95% by area normalization) .

- Elemental analysis to verify stoichiometry.

Reaction efficiency can be quantified using yield optimization studies (varying solvents, temperatures, and catalysts) .

Advanced: How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

Answer:

The ligand’s thiomethyl group introduces steric hindrance near the pyridine ring, affecting metal-binding geometry. Electronic effects arise from the electron-donating aminoethyl group, which modulates the pyridine’s basicity. To study these:

- Perform X-ray crystallography (e.g., using SHELXL ) to determine coordination modes (monodentate vs. bridging).

- Use UV-Vis spectroscopy to compare d-d transition energies in metal complexes (e.g., Fe(II) vs. Cu(II)).

- Conduct DFT calculations to map electron density distributions and predict binding affinities .

Contradictions in coordination behavior across studies may arise from solvent polarity or counterion effects, requiring systematic crystallographic validation .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- 1H NMR : Pyridine protons resonate at δ 7.5–8.5 ppm; -CH2-S- and -CH2-NH2 groups appear as triplets near δ 2.5–3.5 ppm .

- IR Spectroscopy : Confirm S-C and N-H stretches (2500–2600 cm⁻¹ for S-C; 3300–3500 cm⁻¹ for NH2) .

- Mass Spectrometry : Molecular ion peak at m/z 169 (C8H11N2S) with fragmentation patterns reflecting thioether cleavage.

For ambiguous peaks, compare with reference spectra in databases like NIST Chemistry WebBook .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

Answer:

Discrepancies may stem from assay conditions (e.g., cell lines, concentrations) or impurity profiles. Mitigation strategies include:

- Dose-response curves to establish EC50/IC50 values under standardized conditions .

- Metabolite profiling (LC-MS) to rule out degradation products.

- Receptor binding assays (e.g., HRH1 antagonism studies) to isolate target interactions .

Cross-validate findings using orthogonal methods (e.g., CRISPR knockdowns for pathway confirmation).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~100°C) .

- Waste disposal : Collect organic waste in sealed containers for incineration, adhering to local regulations .

- Emergency measures : Flush exposed skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: What computational approaches aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) to model ligand binding to receptors like HRH1 or IL6 .

- Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over time.

- QSAR models to correlate substituent effects (e.g., -SCH2 vs. -OCH2) with bioactivity .

Validate predictions with experimental IC50 data and crystallographic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.